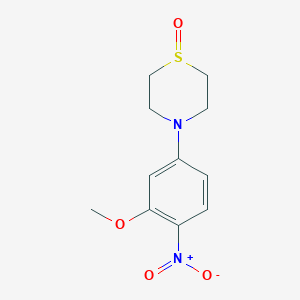

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide

Vue d'ensemble

Description

“4-(4-Nitrophenyl)thiomorpholine” has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . It’s widely used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

Synthesis Analysis

This compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .Molecular Structure Analysis

The crystal and molecular structures of the title compound have been described. In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Chemical Reactions Analysis

After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Physical And Chemical Properties Analysis

The solid-state structure of the title compound is markedly different from that of its morpholine analogue. This can be ascribed to the formation of centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds involving the methylene groups adjacent to the sulfur atom and face-to-face aromatic stacking .Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been widely used as a precursor in medicinal chemistry . It’s synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .

Antidiabetic Drugs

It has applications in the field of antidiabetic drugs . The specific role it plays in the development of these drugs is not detailed, but its use suggests it may contribute to the efficacy or delivery of the medication.

Antimigraine Drugs

This compound is also used in the development of antimigraine drugs . Again, the specifics of its role are not detailed, but its use in this field indicates its importance.

Kinase Inhibitors

Kinase inhibitors, which are often used in cancer treatments, also utilize this compound . It may contribute to the inhibition process or enhance the drug’s overall effectiveness.

Reverse Transcriptase Inhibitors

In the field of antiviral medications, this compound is used in the development of reverse transcriptase inhibitors . These drugs are crucial in the treatment of diseases like HIV.

Antibiotics

This compound has applications in the development of antibiotics . Its role may be in enhancing the drug’s ability to combat bacterial infections.

Antifungal Agents

It’s also used in the creation of antifungal agents . This suggests it may have properties that help in combating fungal infections.

Antimycobacterial Agents

Lastly, this compound is used in the development of antimycobacterial agents . These drugs are used to treat diseases caused by mycobacteria, such as tuberculosis.

Mécanisme D'action

Propriétés

IUPAC Name |

4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYKBRGGIJWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212096 | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide | |

CAS RN |

2089651-30-7 | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)

![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)

![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)